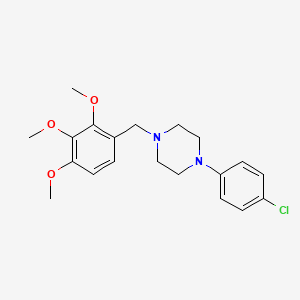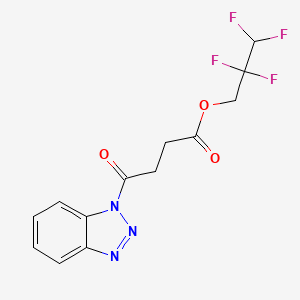![molecular formula C18H16N2O3 B6087209 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within cells and is critical for maintaining cellular homeostasis. Inhibition of NAE by MLN4924 has been shown to lead to the accumulation of specific proteins, resulting in cell death in cancer cells.
Mécanisme D'action
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. NAE is responsible for activating the protein NEDD8, which is then attached to specific proteins, targeting them for degradation by the proteasome. Inhibition of NAE by N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide leads to the accumulation of specific proteins, resulting in cell death in cancer cells.
Biochemical and physiological effects:
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing cell death in cancer cells, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is significant because tumors require a blood supply to grow and spread. N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments include its specificity for NAE, its ability to induce cell death in a variety of cancer cell lines, and its potential to enhance the activity of other cancer treatments. However, there are also limitations to using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments. For example, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to have off-target effects, which could complicate data interpretation. In addition, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has a short half-life, which could limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide. One area of research is the identification of biomarkers that could predict which patients are most likely to respond to N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide treatment. Another area of research is the development of combination therapies that include N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide and other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the development of more potent and selective NAE inhibitors that could be used in cancer treatment.
In conclusion, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide is a small molecule inhibitor that has shown promise in cancer treatment. Its mechanism of action involves inhibition of the NEDD8-activating enzyme, leading to the accumulation of specific proteins and cell death in cancer cells. While there are advantages to using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments, there are also limitations that must be considered. Future research will focus on identifying biomarkers, developing combination therapies, and improving the potency and selectivity of NAE inhibitors.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide involves several steps. The first step involves the reaction of 2-bromo-4-methylacetophenone with 3-nitrophthalic anhydride to form 2-(3-nitrophthalimido)-4-methylacetophenone. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to form the final product, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide.
Applications De Recherche Scientifique
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide can induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In addition, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to enhance the activity of other cancer treatments, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(20)23/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUNQRSJHHYKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![7-(2,3-difluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6087138.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)


![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)
![(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
![3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6087220.png)